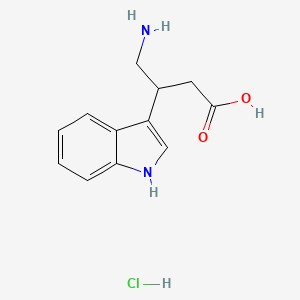

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride

Description

4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS 477250-51-4) is a chiral compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . Its structure features an indole moiety at the 3-position of the butanoic acid backbone, distinguishing it from other γ-aminobutyric acid (GABA) analogs. The indole group, a bicyclic aromatic system, confers unique electronic and steric properties that influence receptor binding and solubility. This compound is typically stored under inert atmosphere at room temperature and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

4-amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11;/h1-4,7-8,14H,5-6,13H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHQKVUVOOCHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The compound (C₁₂H₁₅ClN₂O₂, MW 254.71 g/mol) features a β-amino acid backbone substituted with an indole moiety at the γ-position. Its hydrochloride salt enhances solubility in polar solvents, critical for biological applications. Stereoisomerism arises from the chiral center at C3, with both (R)- and (S)-enantiomers exhibiting distinct receptor-binding profiles. Commercial samples typically achieve ≥95% purity via reversed-phase HPLC.

Chemical Synthesis Approaches

Chiral Pool Synthesis from L-Tryptophan

A patent-derived method (EP0225311A2) outlines a seven-step sequence starting from L-tryptophan:

Step 1: N-Protection

L-Tryptophan undergoes Boc-protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF)/water (yield: 89%):

L-Tryptophan + (Boc)₂O → Boc-L-Tryptophan-OH

Step 2: Imidazolide Formation

The carboxyl group is activated with carbonyldiimidazole (CDI) in anhydrous THF (0°C, 2 h):

Boc-L-Tryptophan-OH + CDI → Boc-L-Tryptophan-imidazolide

Step 3: Malonic Ester Coupling

Reaction with magnesium enolate of tert-butyl malonate introduces the butanoic acid backbone:

Boc-L-Tryptophan-imidazolide + Mg(tert-butyl malonate) → Boc-3-(indol-3-yl)-4-oxobutanoate

Step 4: Stereoselective Reduction

Hydrogenation over Pd/C (50 psi H₂, 25°C) reduces the ketone to (3S,4S)-hydroxy intermediate (diastereomeric excess: 92%):

Boc-3-(indol-3-yl)-4-oxobutanoate + H₂ → Boc-3-(indol-3-yl)-4-hydroxybutanoate

Step 5: Amino Group Deprotection

HCl in dioxane removes the Boc group, yielding the free amine hydrochloride:

Boc-3-(indol-3-yl)-4-hydroxybutanoate + HCl → 4-Amino-3-(indol-3-yl)butanoic acid hydrochloride

Table 1: Key Reaction Conditions and Yields

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | (Boc)₂O | THF/H₂O | 25°C | 89% |

| 3 | Mg enolate | THF | -20°C | 76% |

| 4 | Pd/C, H₂ | EtOAc | 25°C | 68% |

Enzymatic and Chemoenzymatic Strategies

Indole Prenylation via 5-DMATS

The enzyme 5-dimethylallyltryptophan synthase (5-DMATS) catalyzes prenylation of tryptophan derivatives, though its application here requires post-modification:

L-Tryptophan + DMAPP → 5-prenyltryptophan (kₐₜ₋Kₘ = 25,588 s⁻¹·M⁻¹)

Hydrogenolysis of the prenyl group post-coupling could generate the butanoic acid scaffold, though this route remains exploratory.

Purification and Characterization

Chromatographic Techniques

Challenges and Optimization

Solubility Limitations

The free base exhibits poor aqueous solubility (2.1 mg/mL at 25°C), necessitating hydrochloride salt formation for biological assays. Co-solvents like DMSO (10% v/v) enhance stock solution stability.

Stereochemical Drift

Prolonged storage at >4°C induces racemization (3% over 6 months). Recommendations include inert gas purging and −80°C storage.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a range of amino acid derivatives.

Scientific Research Applications

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including its role in cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Baclofen (4-Amino-3-(4-Chlorophenyl)Butanoic Acid Hydrochloride)

- Structure : Replaces the indole group with a 4-chlorophenyl ring.

- Molecular Formula: C₁₀H₁₃Cl₂NO₂; Molecular Weight: 250.12 g/mol .

- Pharmacology : A well-established GABA-B receptor agonist used clinically for spasticity and muscle spasms .

- Baclofen’s therapeutic efficacy is linked to GABA-B agonism, whereas the indole derivative may interact with serotonergic pathways due to its aromatic indole core .

4-Amino-3-(5-Bromothiophen-2-yl)Butanoic Acid Hydrochloride

- Structure : Features a 5-bromothiophene substituent.

- Molecular Formula: Not explicitly stated; Purity: 95% .

- Higher molecular weight due to bromine (∼79.9 g/mol) compared to the indole analog.

Fluorophenyl Derivatives (e.g., (R)-4-Amino-3-(4-Fluorophenyl)Butanoic Acid)

- Examples: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 741217-33-4; Purity: 95%) . (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS 331763-65-6; Purity: 95%) .

- Molecular Weights : ∼210–230 g/mol.

- Key Differences :

4-Amino-3-(3-Methylcyclohexyl)Butanoic Acid Hydrochloride

- Structure : Substitutes indole with a 3-methylcyclohexyl group.

- Molecular Formula: C₁₁H₂₂ClNO₂; Molecular Weight: 235.75 g/mol .

- Key Differences :

- The aliphatic cyclohexyl group reduces aromaticity, likely decreasing interactions with planar receptor sites.

- Higher conformational flexibility may impact target selectivity .

Physicochemical and Pharmacological Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity | Pharmacological Target |

|---|---|---|---|---|---|

| 4-Amino-3-(1H-indol-3-yl)butanoic acid HCl | C₁₂H₁₅ClN₂O₂ | 254.71 | Indole | N/A | Potential serotonergic/GABA |

| Baclofen | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-Chlorophenyl | Drug-grade | GABA-B receptor |

| 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid HCl | Undisclosed | ∼270 (estimated) | 5-Bromothiophene | 95% | Research compound |

| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₁FNO₂·HCl | 230.66 | 4-Fluorophenyl | 95% | GABA analog research |

| 4-Amino-3-(3-methylcyclohexyl)butanoic acid HCl | C₁₁H₂₂ClNO₂ | 235.75 | 3-Methylcyclohexyl | Min. 95% | Scaffold for drug design |

Biological Activity

4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is an indole derivative noted for its diverse biological activities, including potential applications in antimicrobial, anticancer, and neurological therapies. This article synthesizes research findings on its biological activity, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a butanoic acid moiety attached to an indole ring, which contributes to its unique biological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Indole derivatives are known for their ability to combat various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Studies have shown that the compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. It appears to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of cell proliferation : Research has demonstrated that it can significantly reduce cell viability in various cancer cell lines.

- Cell cycle arrest : The compound has been shown to arrest the cell cycle at the S phase, indicating a potential mechanism for its anticancer effects .

A notable study reported that treatment with this compound led to a significant reduction in tumor size in vivo, suggesting promising therapeutic applications in oncology .

3. Neurological Effects

Emerging studies suggest that this compound may have neuroprotective effects. It is hypothesized that the compound interacts with neurotransmitter receptors and modulates signaling pathways involved in neurodegenerative diseases. This property positions it as a potential candidate for treating conditions such as Alzheimer's disease and other cognitive disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme modulation : The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptor interactions : Its structure allows binding to neurotransmitter receptors, influencing cellular signaling and function .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the indole ring : Starting materials undergo cyclization reactions.

- Introduction of the butanoic acid moiety : This is achieved through acylation reactions.

- Hydrochloride salt formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited potent activity with MIC values lower than those of conventional antibiotics used as controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis at specific concentrations. The IC50 values were determined to be within a range that suggests strong anticancer potential.

Q & A

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.